(2-Ethoxy-5-methylphenyl)Zinc bromide
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Overview
Description
(2-ethoxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-ethoxy-5-methylphenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-ethoxy-5-methylphenyl) bromide+Zn→(2-ethoxy-5-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-5-methylphenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Substitution Reactions: Where it replaces a halide or other leaving group in an organic molecule.
Addition Reactions: Where it adds to multiple bonds, such as alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and various ligands to stabilize the catalyst. The reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (2-ethoxy-5-methylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it a versatile reagent for various synthetic applications.
Mechanism of Action
The mechanism of action of (2-ethoxy-5-methylphenyl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes oxidative addition with an organic halide in the presence of a palladium or nickel catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-ethoxy-5-methylphenyl)zinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more or less reactive in certain types of reactions.
Properties
Molecular Formula |
C9H11BrOZn |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MYFWUGLUVGHBCX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origin of Product |
United States |
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